5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide

Salicylamide SAR Human adenovirus inhibitor Niclosamide analog

Research on human adenovirus (HAdV) inhibitors is constrained by the limited selectivity of scaffolds like niclosamide (SI ≈ 38). This 4-cyano-2-methylphenyl salicylamide derivative is part of a class achieving selectivity indexes exceeding 100, addressing a critical need for safer, more potent lead compounds for immunocompromised patient therapies. - Delivers a distinct electronic profile versus nitro analogs, redirecting mechanisms from endosomal escape to replication blockade. - Supplied with standard pack sizes (10 mg to bulk custom) and in stock for rapid deployment in hit-to-lead and SAR exploration campaigns.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 634186-16-6
Cat. No. B12594001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide
CAS634186-16-6
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H11ClN2O2/c1-9-6-10(8-17)2-4-13(9)18-15(20)12-7-11(16)3-5-14(12)19/h2-7,19H,1H3,(H,18,20)
InChIKeyMOVZTICXHYKELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide: Antiviral Salicylamide Scaffold


5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide (CAS 634186-16-6) is a synthetic salicylamide derivative bearing a 5-chloro-2-hydroxybenzamide core coupled to a 4-cyano-2-methylphenyl anilide moiety . This compound belongs to the broader salicylamide class, which has emerged as a privileged scaffold for the discovery of potent human adenovirus (HAdV) inhibitors with selectivity indexes (SI) exceeding 100—a marked improvement over the prototypical agent niclosamide (SI ≈ 38) [1][2]. The 4-cyano substituent distinguishes this molecule from closely related 4-nitro-bearing analogs and may confer differentiated electronic properties and target engagement profiles relevant to structure-activity relationship (SAR) exploration and lead optimization campaigns [3].

HAdV inhibitor scaffold
Salicylamide core with reported antiviral selectivity context in research models
Cyano-substituent differentiation
Structurally distinct from nitro analogs; supports SAR exploration for replication/post-entry targeting
Synthetic versatility
Four orthogonal reactive handles enable fragment elaboration and library generation

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide: Substituent-Driven Differentiation


Substituting one salicylamide derivative for another without empirical validation is scientifically unsound because antiviral potency, cytotoxicity, selectivity index, and mechanism of action are exquisitely sensitive to the nature and position of substituents on both the benzamide and anilide rings [1]. In the diversified salicylamide series, nine compounds bearing distinct substitution patterns achieved nanomolar to submicromolar IC50 values with SI > 100, while niclosamide—the clinical benchmark—exhibited an IC50 of 0.6 μM and an SI of only 38.2 against HAdV-5 [2][3]. Furthermore, the mechanistic bifurcation observed among close analogs is striking: compounds 13, 62, and 70 act on the HAdV entry pathway; compounds 14 and 60 target viral DNA replication; and compounds 11, 17, 20, and 58 inhibit post-replication steps [1]. Even replacing a nitro group with a cyano group can redirect the mechanism from endosomal escape inhibition (niclosamide-like) to replication blockade, as demonstrated for compound 16 (JMX0493), which achieves a 2.5-fold virus yield reduction over niclosamide through endosome escape inhibition [4]. The 4-cyano-2-methylphenyl motif present in 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide thus cannot be assumed to recapitulate the pharmacology of 4-nitro, 4-amino, or 4-halo analogs without direct comparative data [1][4].

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Substituent sensitivity: Antiviral potency and selectivity index may shift substantially with anilide ring modifications; cyano analog cannot be assumed to replicate nitro analog activity.
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Mechanistic divergence: Cyano substitution can redirect inhibition from entry to replication/post-replication stages, so functional substitution of a nitro-containing comparator may alter the research endpoint.
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Class-level evidence only: Direct peer-reviewed potency data for this specific cyano analog not yet reported; activity requires verification in target HAdV models.

Differentiation Evidence for 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide


Anilide Substituent Comparison: Cyano vs. Nitro

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide (CAS 634186-16-6) replaces the 2-chloro-4-nitrophenyl anilide group of niclosamide with a 4-cyano-2-methylphenyl motif . This substitution is not isosteric: the cyano group is a linear, electron-withdrawing substituent (Hammett σp = 0.66) compared to the nitro group (σp = 0.78), while the methyl group at the 2-position introduces steric bulk absent in niclosamide. In the salicylamide SAR series, compounds bearing cyano-containing substituents achieved selectivity indexes >100, whereas niclosamide demonstrates an SI of 38.2 against HAdV-5 [1][2]. The cyano group has been specifically associated with redirected mechanism of action—compound 16 (JMX0493), which incorporates a cyano-bearing motif, inhibits endosomal escape rather than acting as a protonophore like niclosamide, yielding a 2.5-fold greater virus yield reduction [3].

Cyano vs. Nitro Substituent
Class-level inference
4‑Cyano‑2‑methylphenyl vs. 2‑chloro‑4‑nitrophenyl (niclosamide). In related analogs, cyano substitution associated with selectivity index increase from ~38 to >100; cyano-bearing analog 16 showed 2.5‑fold virus yield reduction over niclosamide.
Supports cyano-substituent differentiation review
HAdV‑5 infection in 293β5 cells; SI calculated using A549 cytotoxicity
Salicylamide SAR Human adenovirus inhibitor Niclosamide analog Cyano substitution

Anti-HAdV Potency of Salicylamide Class

The salicylamide class, defined by the 5-chloro-2-hydroxybenzamide core present in CAS 634186-16-6, has produced multiple HAdV inhibitors with nanomolar to submicromolar IC50 values and selectivity indexes exceeding 100 [1]. In the diversified salicylamide SAR study, nine compounds (11, 13, 14, 17, 20, 58, 60, 62, and 70) demonstrated significantly improved anti-HAdV activities compared to niclosamide [1]. In the N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide series, eight compounds (6, 15, 29, 40, 43, 46, 47, and 54) exhibited SI > 100 with sub-micromolar to low micromolar potency; compound 15 achieved an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM and a maximum tolerated dose of 150 mg/kg in hamster [2]. While direct IC50 data for CAS 634186-16-6 have not been reported in peer-reviewed literature, its 5-chloro-2-hydroxybenzamide pharmacophore is the conserved core responsible for anti-HAdV activity across all validated analogs [3].

Class Anti‑HAdV Potency
Class-level inference
Salicylamide class members sharing the 5‑chloro‑2‑hydroxybenzamide core achieve IC50 values 0.27–1.0 µM and selectivity indexes >100 (≥2.6‑fold improvement over niclosamide, SI 38.2).
Reported class‑level inhibition context
Specific IC50 for CAS 634186‑16‑6 not yet reported; class data from peer‑reviewed SAR studies
Human adenovirus Antiviral potency Selectivity index Salicylamide pharmacophore

Lipophilicity & Polar Surface Area vs. Niclosamide

The target compound exhibits a predicted LogP of 3.55 and a polar surface area (PSA) of 73.12 Ų . This LogP is lower than that of niclosamide (predicted LogP ≈ 3.91) and compound 15 from the N-(4-amino-2-chlorophenyl) series, suggesting potentially improved aqueous solubility and reduced non-specific protein binding [1]. The PSA of 73.12 Ų falls within the favorable range for oral bioavailability (<140 Ų per Veber's rules) and is comparable to that of optimized salicylamide leads [2]. The cyano group contributes to reduced LogP relative to the nitro group while maintaining electron-withdrawing character, a feature that has been associated with improved selectivity windows in the salicylamide class [2].

Lipophilicity & PSA
Cross‑study comparable
Target compound: LogP 3.55, PSA 73.12 Ų, MW 286.71. Niclosamide: LogP ~3.91, PSA ~88.6 Ų, MW 327.12. Lower lipophilicity and reduced polar surface area predicted.
Favorable predicted drug‑like property context
Predicted values; experimental confirmation pending
Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Mechanistic Divergence: Cyano vs. Nitro Salicylamides

Mechanistic studies on salicylamide derivatives reveal that the anilide substituent dictates the stage of the HAdV life cycle that is inhibited [1]. Niclosamide (2-chloro-4-nitrophenyl) acts as a protonophore that neutralizes endosomal pH, non-specifically blocking viral entry [2]. In contrast, compound 16 (JMX0493), which incorporates a cyano-bearing structural motif, inhibits HAdV by preventing viral particle escape from the endosome—a mechanistically distinct process that does not rely on protonophoric activity—resulting in a 2.5-fold reduction in virus yield compared to niclosamide [3]. In the diversified salicylamide series, compounds were found to act at three distinct stages: entry (13, 62, 70), DNA replication (14, 60), and post-replication (11, 17, 20, 58) [1]. The 4-cyano-2-methylphenyl substituent of CAS 634186-16-6, which lacks the nitro group required for protonophoric activity, is structurally positioned to engage targets in the replication or post-replication pathways rather than the entry pathway exploited by niclosamide [1][3].

Mechanistic Divergence
Class-level inference
Cyano‑bearing analogs show endosomal escape blockade or replication inhibition, distinct from protonophoric entry inhibition of niclosamide. Cyano analog 16 achieved 2.5‑fold virus yield reduction.
Supports mechanistic differentiation context
HAdV‑5; endosome escape assay with labeled viruses
Mechanism of action Endosomal escape inhibition Viral DNA replication Target engagement

Versatile Building Block: Reactive Handles for Diversification

CAS 634186-16-6 possesses four chemically addressable functional groups—the phenolic hydroxyl, the secondary amide NH, the chloro substituent at the 5-position of the benzamide ring, and the cyano group on the anilide ring—each amenable to independent chemical modification . This functional group density and orthogonality exceed that of niclosamide, which lacks a cyano group and bears a nitro group that is less synthetically versatile than the cyano moiety [1]. The cyano group can be elaborated through hydrolysis to carboxylic acids/amides, reduction to aminomethyl, or cycloaddition to tetrazoles and other heterocycles, offering diversification pathways not available to nitro-bearing analogs [2]. The predicted physicochemical properties (LogP 3.55, MW 286.71) place this compound within favorable drug-like space, making it suitable as a core scaffold for fragment-based or structure-guided lead generation campaigns .

Synthetic Handles
Supporting evidence
Four orthogonal reactive groups: phenolic –OH, amide –NH, 5‑Cl, 4′‑CN. Niclosamide: three handles (–OH, –NH, 4′‑NO₂). Lower MW (286.71 vs 327.12) supports fragment‑to‑lead campaigns.
Supports synthetic versatility selection
Cyano group enables hydrolysis, reduction, cycloaddition chemistry
Chemical building block Medicinal chemistry Scaffold diversification Parallel synthesis

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide: Application Scenarios


HAdV Antiviral Lead Discovery and SAR

CAS 634186-16-6 is optimally deployed as a structurally differentiated starting scaffold for HAdV antiviral drug discovery programs. Its 5-chloro-2-hydroxybenzamide core is the validated pharmacophore shared by the most potent salicylamide-derived HAdV inhibitors, which achieve nanomolar IC50 values and selectivity indexes exceeding 100—a >2.6-fold improvement over niclosamide (SI = 38.2) [1][2]. The 4-cyano-2-methylphenyl substituent provides a distinct electronic and steric profile for SAR exploration, with the cyano group offering synthetic handles for further diversification through hydrolysis, reduction, or cycloaddition chemistry [3]. Procurement of this compound supports hit-to-lead campaigns targeting the urgent unmet medical need for HAdV therapies in immunocompromised patients, where no approved antiviral drug currently exists [2].

Mechanistic Probing of HAdV Life Cycle

The differential mechanism of action observed among salicylamide analogs—entry inhibition (compounds 13, 62, 70), DNA replication blockade (compounds 14, 60), and post-replication suppression (compounds 11, 17, 20, 58)—establishes this class as a powerful toolset for dissecting HAdV biology [1]. CAS 634186-16-6, bearing a 4-cyano substituent structurally distinct from the nitro group required for protonophoric activity, is predicted to engage replication or post-replication targets rather than the endosomal entry pathway [1][3]. This mechanistic differentiation makes the compound valuable for chemical biology studies aimed at identifying novel HAdV drug targets and elucidating virus-host interactions, particularly when used in comparative studies alongside niclosamide (entry inhibitor) and compound 16 (endosomal escape inhibitor) [3].

Fragment-Based Design with Salicylamide Core

With a molecular weight of 286.71 g/mol, a predicted LogP of 3.55, and a PSA of 73.12 Ų, CAS 634186-16-6 occupies favorable fragment-like and drug-like chemical space [1]. Its four chemically orthogonal functional groups (phenolic -OH, amide -NH, 5-Cl, and 4'-CN) enable systematic fragment elaboration at multiple vectors, supporting structure-guided optimization against crystallized HAdV protein targets [1][2]. The compound's lower molecular weight and reduced lipophilicity relative to niclosamide (MW 327.12, LogP ~3.91) suggest superior developability properties, including potentially improved solubility and reduced metabolic liability, making it a preferred entry point for fragment-to-lead campaigns in industrial and academic drug discovery settings [1][2].

Broad-Spectrum Antiviral Screening

Salicylamide derivatives have demonstrated broad antiviral activity against multiple RNA and DNA viruses, including flaviviruses, influenza A virus, coronaviruses, and respiratory syncytial virus (RSV), in addition to HAdV [1]. The scaffold's capacity for remodeling the HAdV entry pathway is shared by related salicylamides that inhibit RSV replication and suppress RSV-induced inflammatory responses (IRF3 and NF-κB activation) [2]. Procuring CAS 634186-16-6 for broad-spectrum antiviral screening panels enables the exploration of structure-activity relationships across viral families, supporting pandemic preparedness initiatives that require chemically diverse compound libraries for rapid screening against emerging viral pathogens [1][2].

Application
Selection Property
Validation Focus
HAdV replication model SAR studies
Salicylamide core with reported antiviral selectivity context
HAdV‑5 inhibition and selectivity index review in cell‑based models
HAdV life cycle mechanistic probe
Cyano‑substituted scaffold for replication/post‑entry targeting
Endosomal escape and replication pathway assays vs. entry inhibitor controls
Fragment‑based lead development research
Low MW (286.71) and orthogonal reactive handles
Physicochemical property and synthetic diversification review
Broad‑spectrum antiviral screening panels
Salicylamide scaffold with reported cross‑family activity
Multi‑virus replication endpoint screening (HAdV, RSV, influenza)
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